mass spectrometry fragmentation pattern of chloromethyl-dimethyl-silane
mass spectrometry fragmentation pattern of chloromethyl-dimethyl-silane
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Chloromethyl-dimethyl-silane
This guide provides a detailed analysis of the predicted electron ionization (EI) (C₃H₉ClSi). Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational mass spectrometry principles with specific insights into organosilicon chemistry to offer a predictive framework for spectral interpretation. While empirical spectra for this specific compound are not widely published, this guide constructs a robust, mechanistically-grounded fragmentation model based on established chemical principles and data from analogous structures.
Introduction: The Molecule and the Method
Chloromethyl-dimethyl-silane is a bifunctional organosilicon compound featuring both a reactive Si-Cl bond and a C-Cl bond. Its utility in organic synthesis and materials science stems from this dual reactivity. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and structural verification.
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to the formation of a molecular ion (M•+) and subsequent, often extensive, fragmentation.[1] The resulting mass spectrum is a fingerprint of the molecule, where the pattern of fragment ions provides a roadmap to its original structure. The fragmentation of organosilanes is governed by several key factors, including the relative strengths of Si-C, Si-H, C-H, and Si-Cl bonds, and the stability of the resulting cationic fragments.[2][3]
Predicted Fragmentation Pathways of Chloromethyl-dimethyl-silane
Upon electron ionization, the chloromethyl-dimethyl-silane molecule (molecular weight: 124.66 g/mol ) will form a molecular ion, [C₃H₉ClSi]•+. Due to the presence of chlorine, the molecular ion peak should exhibit a characteristic isotopic pattern, with the M+2 peak (containing ³⁷Cl) having an intensity approximately one-third that of the M peak (containing ³⁵Cl). The M•+ ion is energetically unstable and will undergo a series of predictable fragmentation reactions.[4]
Primary Fragmentation: Alpha (α)-Cleavage
The most favorable and common fragmentation pathways in organosilicon compounds involve the cleavage of bonds alpha to the silicon atom. This is driven by the formation of stable silicon-containing cations (silylium ions).
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Loss of a Methyl Radical (•CH₃): This is predicted to be a dominant fragmentation pathway. The cleavage of a Si-CH₃ bond is energetically favorable and results in the formation of a resonance-stabilized chloromethyl-methyl-silyl cation at m/z 109 (for ³⁵Cl). This fragment is often the base peak in the spectra of dimethylsilyl compounds.
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Loss of a Chloromethyl Radical (•CH₂Cl): Cleavage of the Si-CH₂Cl bond would lead to the formation of the dimethylsilyl cation at m/z 73 . While plausible, this pathway may be less favored than the loss of a simple methyl group due to the relative stability of the resulting cation and radical.
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Loss of a Chlorine Radical (•Cl): Cleavage of the Si-Cl bond would generate the chloromethyl-dimethyl-silyl radical cation at m/z 89 . This pathway is a classic example of radical site-initiated fragmentation, where the charge is retained on the silicon-containing fragment.[5]
The general principle guiding these cleavages is the propensity to break the weakest bonds to form the most stable resulting cation and radical pair.[6]
Secondary and Minor Fragmentation Pathways
The primary fragment ions can undergo further dissociation to produce smaller ions observed in the spectrum.
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Fragmentation of the [M-CH₃]⁺ Ion (m/z 109): The ion at m/z 109 can subsequently lose a molecule of hydrogen chloride (HCl) to form a silicon-containing cation at m/z 73 .
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Rearrangement Reactions: Organosilicon compounds are known to undergo rearrangement reactions.[3] A potential, though less common, pathway could involve rearrangement followed by the elimination of a neutral molecule like ethene (C₂H₄) or chloromethane (CH₃Cl).
Summary of Predicted Key Fragment Ions
The following table summarizes the most probable key ions in the 70 eV EI-MS spectrum of chloromethyl-dimethyl-silane.
| m/z (for ³⁵Cl) | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway | Predicted Relative Intensity |
| 124 | [ (CH₃)₂Si(CH₂Cl) ]•+ | - | Molecular Ion (M•+) | Low to Medium |
| 109 | [ (CH₃)Si(CH₂Cl) ]⁺ | •CH₃ | α-Cleavage | High (likely Base Peak) |
| 89 | [ (CH₃)₂Si(CH₂Cl) ]⁺ | •Cl | Radical Site-Initiation | Medium |
| 73 | [ (CH₃)₂SiH ]⁺ | •CH₂Cl | α-Cleavage | Medium |
| 63 | [ SiCl ]⁺ | C₃H₉ | Complex Fragmentation | Low |
| 49 | [ CH₂Cl ]⁺ | •Si(CH₃)₂H | Inductive Cleavage | Medium |
Visualizing the Fragmentation
The predicted fragmentation cascade can be visualized to better understand the relationships between the precursor and product ions.
Caption: Predicted primary fragmentation pathways of chloromethyl-dimethyl-silane under EI-MS.
Experimental Protocol: Acquiring the Mass Spectrum
This protocol outlines a self-validating system for obtaining a high-quality EI mass spectrum of a volatile, moisture-sensitive liquid like chloromethyl-dimethyl-silane.
Instrumentation:
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Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
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Helium (99.999% purity) as carrier gas.
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Capillary GC column suitable for volatile non-polar compounds (e.g., DB-5ms).
Procedure:
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Sample Preparation:
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Due to the moisture sensitivity of the Si-Cl bond, all sample handling should be performed under an inert atmosphere (e.g., a nitrogen-filled glovebox).
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Prepare a dilute solution of chloromethyl-dimethyl-silane (~100 ppm) in a dry, aprotic solvent (e.g., anhydrous hexane or dichloromethane).
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GC-MS System Preparation:
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Condition the GC column according to the manufacturer's instructions to remove any residual moisture or contaminants.
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Set the MS to acquire data in full scan mode, typically over a mass range of m/z 40-200.
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Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy and resolution.
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Data Acquisition:
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Injection: Inject 1 µL of the prepared sample solution into the GC inlet. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.
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GC Separation:
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Inlet Temperature: 250°C
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Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
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Carrier Gas Flow: 1.0 mL/min (constant flow).
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MS Detection:
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Ion Source Temperature: 230°C
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Electron Energy: 70 eV
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Transfer Line Temperature: 280°C
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Acquisition Rate: 2-3 spectra/second.
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Data Analysis:
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Identify the chromatographic peak corresponding to chloromethyl-dimethyl-silane.
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Extract the mass spectrum from the apex of this peak.
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Perform background subtraction using a spectrum from the baseline just before or after the peak elutes to obtain a clean mass spectrum.
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Analyze the fragmentation pattern, identifying the molecular ion (including its isotope peak) and major fragment ions. Compare the empirical data to the predicted pattern outlined in this guide.
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Conclusion
The fragmentation of chloromethyl-dimethyl-silane under electron ionization is predicted to be dominated by alpha-cleavage events, leading to the characteristic loss of a methyl radical to form a stable silylium ion at m/z 109. Other significant pathways include the loss of a chlorine radical and a chloromethyl radical. This predictive framework, grounded in the fundamental principles of mass spectrometry and organosilicon chemistry, provides a strong basis for interpreting experimental data and confirming the structure of this versatile compound.
References
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ResearchGate. (n.d.). 70 eV electron ionization mass spectra of 10 silane isomers. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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NIST. (n.d.). Silane, chloro(chloromethyl)dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Silane, chloro(1,1-dimethylethyl)dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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